molecular formula C62H42CoN6Na3O12+3 B12724506 Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) CAS No. 84777-67-3

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)

Cat. No.: B12724506
CAS No.: 84777-67-3
M. Wt: 1190.9 g/mol
InChI Key: ZVYDMJMWJIXPOU-UHFFFAOYSA-N
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Description

Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex chemical compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and azo groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The final step involves the coordination of the azo compound with cobalt ions to form the complex. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate products and the final complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.

    Reduction: Reduction reactions can alter the azo groups, potentially breaking the azo bonds and forming amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidation states of cobalt complexes, while reduction can produce amines from the azo groups. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.

Scientific Research Applications

Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several applications in scientific research:

    Chemistry: It is used as a model compound for studying coordination chemistry and the behavior of azo compounds.

    Biology: The compound’s interaction with biological molecules can be studied to understand its potential effects and applications in biological systems.

    Medicine: Research into its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors, is ongoing.

    Industry: The compound’s vibrant color properties make it useful in dye and pigment industries, where it can be used to color various materials.

Mechanism of Action

The mechanism by which Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azo groups and cobalt center play crucial roles in these interactions, potentially altering the activity of the target molecules. The pathways involved may include binding to active sites or inducing conformational changes in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium bis[2-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)
  • Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-)

Uniqueness

Compared to similar compounds, Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific structure, which includes benzoylamino and naphthyl groups

Properties

CAS No.

84777-67-3

Molecular Formula

C62H42CoN6Na3O12+3

Molecular Weight

1190.9 g/mol

IUPAC Name

trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt

InChI

InChI=1S/2C31H21N3O6.Co.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1

InChI Key

ZVYDMJMWJIXPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co]

Origin of Product

United States

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